1-(2-Chloroethyl)-4-(2-methoxyphenyl)piperazine dihydrochloride
Description
1-(2-Chloroethyl)-4-(2-methoxyphenyl)piperazine dihydrochloride is a synthetic piperazine derivative characterized by a chloroethyl substituent at the N1-position and a 2-methoxyphenyl group at the N4-position of the piperazine ring. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies.
Piperazine derivatives are widely explored for their affinity toward serotonin (5-HT) and dopamine receptors. The 2-methoxyphenyl group is a common pharmacophore in 5-HT1A/5-HT7 receptor ligands, as seen in compounds like HBK-14 and HBK-15 . The chloroethyl side chain may influence pharmacokinetics, such as blood-brain barrier permeability, compared to other substituents (e.g., ethoxyethyl or hydroxyethyl groups) . Synthesis typically involves alkylation of 1-(2-methoxyphenyl)piperazine with chloroethylating agents under reflux conditions in aprotic solvents like acetonitrile .
Properties
IUPAC Name |
1-(2-chloroethyl)-4-(2-methoxyphenyl)piperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O.2ClH/c1-17-13-5-3-2-4-12(13)16-10-8-15(7-6-14)9-11-16;;/h2-5H,6-11H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZCTMNZAXXBKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657371 | |
| Record name | 1-(2-Chloroethyl)-4-(2-methoxyphenyl)piperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43091-72-1 | |
| Record name | 1-(2-Chloroethyl)-4-(2-methoxyphenyl)piperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 43091-72-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-4-(2-methoxyphenyl)piperazine dihydrochloride typically involves the reaction of 2-methoxyphenylpiperazine with 2-chloroethyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloroethyl)-4-(2-methoxyphenyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Nucleophilic substitution: Products include azido, thiocyanato, or amino derivatives.
Oxidation: Products include hydroxylated or carbonylated derivatives.
Reduction: Products include reduced piperazine derivatives.
Scientific Research Applications
Pharmacological Investigations
Research indicates that 1-(2-Chloroethyl)-4-(2-methoxyphenyl)piperazine dihydrochloride exhibits notable biological activities. Its potential pharmacological effects are primarily linked to:
- Neurotransmitter Interaction : The compound may interact with neurotransmitter receptors, particularly those related to serotonin and dopamine pathways. This suggests potential applications in treating mood disorders or other neuropsychiatric conditions.
- Binding Affinities : Studies on its binding affinities to various receptors are necessary to elucidate its mechanisms of action and therapeutic potential.
Synthesis and Research Applications
The synthesis of this compound typically involves several chemical reactions that can vary based on specific laboratory conditions. The presence of the chloroethyl group may enhance its reactivity, making it suitable for further modifications or derivatizations in research settings.
Potential Research Applications Include:
- Drug Development : Due to its structural similarity to known psychoactive compounds, it could serve as a lead compound for developing new medications targeting neurological disorders.
- Biological Studies : Investigating its interaction profiles with various biological targets can provide insights into its pharmacodynamics and pharmacokinetics.
- Comparative Studies : Analyzing compounds with similar structures can help identify unique properties and broaden the understanding of piperazine derivatives.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-4-(2-methoxyphenyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Chloroethyl vs. However, the chloroethyl group’s electrophilicity could increase toxicity risks compared to ether-linked analogs.
- Dihydrochloride Salt: Unlike fumarate salts (e.g., compounds 8 and 10 in ), dihydrochloride salts enhance aqueous solubility, favoring intravenous administration .
- Receptor Selectivity : The parent 1-(2-methoxyphenyl)piperazine exhibits 5-HT1B agonism , but adding a chloroethyl group (as in the target compound) may shift selectivity toward 5-HT1A or dopamine receptors, as seen in structurally related ligands .
Functional and Pharmacological Comparisons
Serotonergic Activity
- HBK-14/HBK-15: These analogs act as dual 5-HT1A/5-HT7 antagonists with α1-adrenolytic properties, showing antidepressant and anxiolytic effects in vivo . Their ethoxyethyl chains likely reduce off-target interactions compared to shorter substituents.
- Parent 1-(2-Methoxyphenyl)piperazine : As a 5-HT1B agonist, it increases sympathetic nerve discharge variability in cats, suggesting complex cardiovascular effects . Chloroethyl substitution might mitigate this unpredictability by altering receptor binding kinetics.
Anticonvulsant Potential
- Compound II () demonstrates potent anti-MES activity with a protective index surpassing valproate, attributed to its hydroxyethyl and trimethylphenoxy groups . The target compound’s chloroethyl group lacks hydroxyl functionality, which may reduce anticonvulsant efficacy but improve metabolic stability.
Biological Activity
1-(2-Chloroethyl)-4-(2-methoxyphenyl)piperazine dihydrochloride is a compound of interest due to its potential pharmacological applications, particularly in the realm of antidepressant and neuroactive agents. This article reviews the biological activity of this compound, focusing on its receptor affinities, antidepressant-like effects, and associated neurotoxicity.
Chemical Structure and Synthesis
The compound belongs to the piperazine class, which is known for a variety of biological activities. The synthesis of derivatives involving piperazine often aims to enhance selectivity and potency against specific receptors.
Receptor Affinity
Research indicates that derivatives of 1-(2-chloroethyl)-4-(2-methoxyphenyl)piperazine exhibit significant affinity towards serotonergic receptors, particularly:
- 5-HT1A : Ki < 1 nm
- 5-HT7 : Ki = 34 nm
These values suggest a strong binding capability, which is critical for the antidepressant-like activity observed in various assays .
Antidepressant-Like Activity
In vivo studies have demonstrated that this compound exhibits notable antidepressant-like effects. For instance:
- Tail Suspension Test : At a dosage of 2.5 mg/kg body weight (i.p.), the compound showed effects stronger than the standard antidepressant imipramine (5 mg/kg body weight).
- Locomotor Activity : Sedative effects were observed with an effective dose (ED50) of 17.5 mg/kg body weight.
- Neurotoxicity Assessment : The therapeutic index was evaluated using the rotarod test, revealing a toxic dose (TD50) of 53.2 mg/kg body weight .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
- Antidepressant Efficacy : In a study assessing various piperazine derivatives, the compound demonstrated significant antidepressant-like properties compared to traditional treatments, indicating its potential as a novel therapeutic agent .
- Neurotoxicity Evaluation : Research has highlighted concerns regarding neurotoxicity at higher doses. The rotarod test indicated that while effective at lower doses, caution is warranted due to potential adverse effects on motor coordination at higher concentrations .
- Structure-Activity Relationship (SAR) : A comprehensive SAR analysis revealed that modifications in the phenyl ring significantly impact binding affinity and biological activity. The presence of the methoxy group was found to enhance receptor interaction, contributing to the compound's effectiveness .
Data Summary
| Parameter | Value |
|---|---|
| Affinity for 5-HT1A | Ki < 1 nm |
| Affinity for 5-HT7 | Ki = 34 nm |
| Effective Dose (Tail Suspension) | 2.5 mg/kg b.w. |
| Sedative Effect (ED50) | 17.5 mg/kg b.w. |
| Neurotoxic Dose (TD50) | 53.2 mg/kg b.w. |
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for synthesizing 1-(2-Chloroethyl)-4-(2-methoxyphenyl)piperazine dihydrochloride?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. A common approach involves reacting 2-methoxyphenylpiperazine derivatives with 2-chloroethylating agents (e.g., chloroethyl chloride) in anhydrous solvents like dichloromethane. The dihydrochloride salt is formed by treating the free base with hydrogen chloride gas or HCl-dioxane solution under controlled conditions, followed by recrystallization for purification . Intermediate purification steps may include column chromatography or solvent extraction to remove unreacted precursors .
Q. Which analytical techniques are recommended for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the 2-chloroethyl and 2-methoxyphenyl groups.
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., 254 nm) assesses purity (>98% by area normalization) .
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF verifies molecular weight (e.g., m/z 343.3 for the free base) .
- Melting Point Analysis : Decomposition temperatures (e.g., 225–240°C) validate salt formation and stability .
Q. What are the solubility profiles and recommended storage conditions for this compound?
- Methodological Answer :
- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water (>48.7 µg/mL at pH 7.4). Methanol or ethanol is preferred for in vitro assays .
- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the chloroethyl group .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize by-products during dihydrochloride salt formation?
- Methodological Answer :
- Controlled Acid Addition : Introduce HCl gas slowly into the free base dissolved in cold dioxane to avoid localized overheating, which can degrade the piperazine ring.
- pH Monitoring : Maintain pH <2 during salt precipitation to ensure complete protonation.
- Crystallization Solvents : Use ethanol/ethyl acetate mixtures for high-yield recrystallization with minimal impurities .
Q. What strategies are effective in elucidating the compound’s mechanism of action in receptor binding studies?
- Methodological Answer :
- Radioligand Displacement Assays : Use H-labeled antagonists (e.g., prazosin for α1-adrenergic receptors) to measure IC50 values. Competitive binding curves (via nonlinear regression) quantify affinity .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) model interactions between the chloroethyl group and receptor hydrophobic pockets .
- Functional Assays : Measure second-messenger responses (e.g., cAMP inhibition) in transfected HEK293 cells to confirm partial agonism/antagonism .
Q. How should discrepancies in reported biological activity data (e.g., IC50 variations) be addressed methodologically?
- Methodological Answer :
- Standardized Assay Conditions : Replicate studies using identical buffer systems (e.g., Tris-HCl pH 7.4), temperature (25°C), and cell lines (e.g., CHO-K1) to minimize variability .
- Orthogonal Validation : Cross-validate receptor binding data with functional assays (e.g., calcium flux for GPCRs) .
- Meta-Analysis : Apply statistical tools (e.g., Bland-Altman plots) to compare inter-laboratory variability and identify outlier datasets .
Q. What experimental designs are recommended for assessing the compound’s stability under physiological conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via HPLC at 0, 6, 12, and 24 hours.
- LC-MS/MS Identification : Characterize degradation products (e.g., hydrolyzed chloroethyl group) to infer degradation pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
